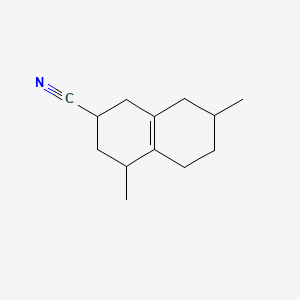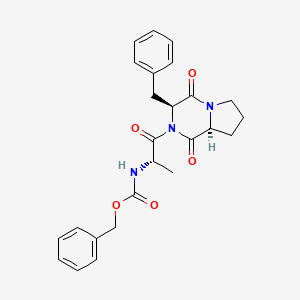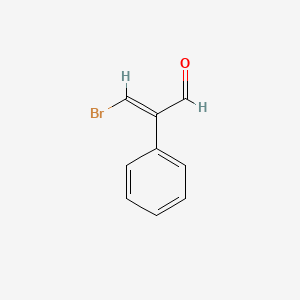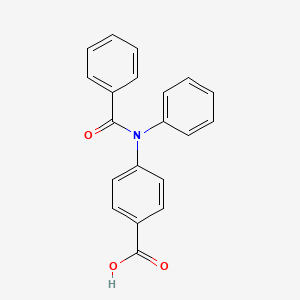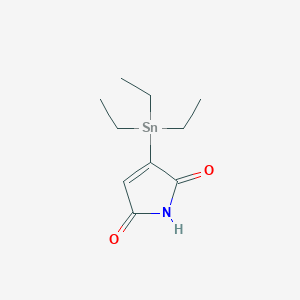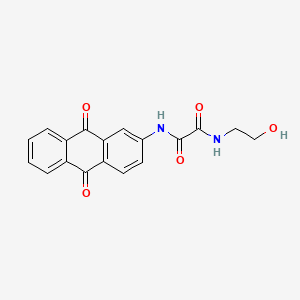
Oxamide, N-(2-anthraquinonyl)-N'-(2-hydroxyethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxamide, N-(2-anthraquinonyl)-N’-(2-hydroxyethyl)- is a complex organic compound that belongs to the class of oxamides These compounds are characterized by the presence of an oxamide group, which is a functional group consisting of two amide groups connected by a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxamide, N-(2-anthraquinonyl)-N’-(2-hydroxyethyl)- typically involves the reaction of anthraquinone derivatives with oxamide precursors under specific conditions. Common reagents used in the synthesis may include anthraquinone, ethylene glycol, and oxalyl chloride. The reaction conditions often involve heating and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, with additional steps for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
Oxamide, N-(2-anthraquinonyl)-N’-(2-hydroxyethyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinone derivatives.
Reduction: Reduction reactions may yield hydroquinone derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions may vary depending on the desired product, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction may produce hydroquinone derivatives.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: May have applications in studying biological processes and interactions.
Medicine: Potential use in drug development and as a therapeutic agent.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Oxamide, N-(2-anthraquinonyl)-N’-(2-hydroxyethyl)- involves its interaction with molecular targets and pathways. The compound may exert its effects through binding to specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved would require further research and investigation.
Comparison with Similar Compounds
Similar Compounds
Oxamide: A simpler compound with similar functional groups.
Anthraquinone: A related compound with a similar structure.
Hydroxyethyl derivatives: Compounds with hydroxyethyl groups that may have similar properties.
Uniqueness
Oxamide, N-(2-anthraquinonyl)-N’-(2-hydroxyethyl)- is unique due to the combination of the oxamide, anthraquinonyl, and hydroxyethyl groups, which may confer specific chemical and biological properties not found in other similar compounds.
Properties
CAS No. |
92573-44-9 |
|---|---|
Molecular Formula |
C18H14N2O5 |
Molecular Weight |
338.3 g/mol |
IUPAC Name |
N'-(9,10-dioxoanthracen-2-yl)-N-(2-hydroxyethyl)oxamide |
InChI |
InChI=1S/C18H14N2O5/c21-8-7-19-17(24)18(25)20-10-5-6-13-14(9-10)16(23)12-4-2-1-3-11(12)15(13)22/h1-6,9,21H,7-8H2,(H,19,24)(H,20,25) |
InChI Key |
OZDAPRNNRROKQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C(=O)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


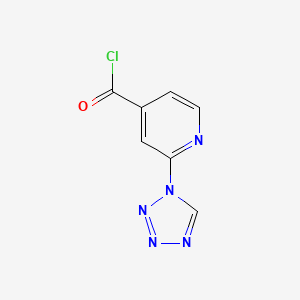
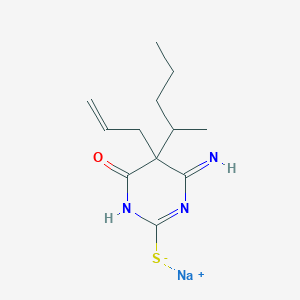
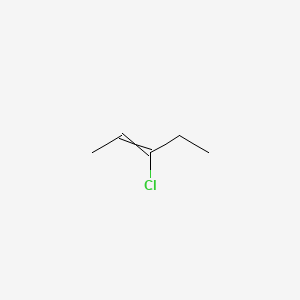
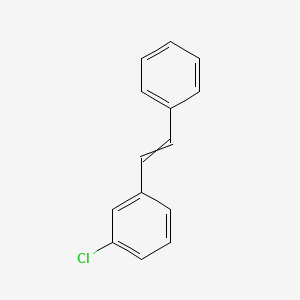


![4-(7-Trifluoromethylimidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester](/img/structure/B13791201.png)
![N-(4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide](/img/structure/B13791215.png)
